1-Cycloheptylpiperidin-3-amine sulfate
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₁₂H₂₆N₂O₄S and exhibits a molecular weight of 294.41 grams per mole. The compound's International Union of Pure and Applied Chemistry name is designated as sulfuric acid compound with 1-cycloheptyl-3-piperidinamine in a 1:1 stoichiometric ratio. The Chemical Abstracts Service registry number for this compound is 1185303-68-7, providing a unique identifier within chemical databases. The compound's structural representation through Simplified Molecular Input Line Entry System notation is recorded as NC1CN(CCC1)C1CCCCCC1.OS(O)(=O)=O, which clearly delineates the molecular connectivity and functional group arrangement.
The International Chemical Identifier code for this compound is InChI=1S/C12H24N2.H2O4S/c13-11-6-5-9-14(10-11)12-7-3-1-2-4-8-12;1-5(2,3)4/h11-12H,1-10,13H2;(H2,1,2,3,4), providing a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key, KSDTXOPPTNMZGX-UHFFFAOYSA-N, serves as a unique hash code derived from the full International Chemical Identifier. These nomenclature systems collectively ensure precise identification and classification of the compound within global chemical databases and research literature.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₆N₂O₄S | |
| Molecular Weight | 294.41 g/mol | |
| Chemical Abstracts Service Number | 1185303-68-7 | |
| MDL Number | MFCD06800451 |
Historical Context in Organic Chemistry Research
The development and study of this compound emerged from broader research initiatives focused on understanding the pharmacological properties of arylcycloheptylamine compounds and their interactions with N-methyl-D-aspartate receptors. Historical investigations into cycloheptyl-containing molecules began with research into phencyclidine pharmacophore probing, where scientists designed fluorinated molecules containing cycloheptane rings to test the influence of structural modifications on receptor binding properties. These early studies revealed that arylcycloheptylamines possessed distinct structure-activity relationship profiles compared to their cyclohexylamine counterparts, establishing the foundation for further exploration of this chemical class.
Research conducted in the early 2000s demonstrated that compounds incorporating cycloheptyl substituents exhibited significant binding affinity at phencyclidine sites of N-methyl-D-aspartate receptors, with several derivatives showing affinity values in the hundred nanomolar range. The synthesis and evaluation of six novel cycloheptyl compounds, including various piperidine derivatives, provided crucial insights into the therapeutic potential of this structural class as anticonvulsants and neuroprotective agents. These findings contributed to the systematic exploration of cycloheptyl-piperidine combinations, ultimately leading to the characterization of this compound as a compound of interest for biochemical research applications.
The historical trajectory of piperidine derivative research demonstrates the evolution from simple structural modifications to sophisticated understanding of heterocyclic chemistry. Early investigations into piperidine synthesis involved traditional methods such as reductive amination and cyclization reactions, which gradually evolved to include more complex synthetic strategies including intramolecular radical cyclizations and multicomponent reactions. The development of this compound represents a culmination of these synthetic advances, combining established piperidine chemistry with the unique structural features of cycloheptyl substituents.
Structural Relationship to Piperidine Derivatives
This compound belongs to the extensive family of piperidine derivatives, which are characterized by their six-membered heterocyclic ring containing one nitrogen atom. The piperidine scaffold serves as a fundamental building block in organic chemistry, with derivatives exhibiting diverse chemical structures and properties through various functional group modifications. The specific structural arrangement in this compound features a cycloheptyl group attached to the nitrogen atom at position 1 of the piperidine ring, while an amino group occupies position 3 of the same ring system.
The cycloheptyl substituent introduces significant conformational flexibility to the molecule, as the seven-membered ring can adopt multiple conformations including chair, boat, and twisted boat forms. This conformational diversity distinguishes cycloheptyl-substituted piperidines from their cyclopentyl and cyclohexyl analogs, potentially influencing their chemical reactivity and biological activity profiles. Comparative analysis with related compounds such as (3S)-1-cyclopentylpiperidin-3-amine reveals the impact of ring size on molecular properties, with the cycloheptyl derivative exhibiting different steric and electronic characteristics.
The amino functionality at position 3 of the piperidine ring provides a site for hydrogen bonding and electrostatic interactions, contributing to the compound's solubility and potential binding properties. The sulfate salt formation enhances water solubility compared to the free base form, making the compound more amenable to aqueous-based research applications. This structural feature aligns with common strategies in pharmaceutical chemistry, where salt formation is employed to optimize the physicochemical properties of amine-containing compounds.
| Compound Class | Structural Features | Example Compounds |
|---|---|---|
| Cyclopentyl-piperidines | Five-membered ring substituent | (3S)-1-cyclopentylpiperidin-3-amine |
| Cyclohexyl-piperidines | Six-membered ring substituent | 1-(Cyclohexylmethyl)piperidin-3-amine |
| Cycloheptyl-piperidines | Seven-membered ring substituent | 1-Cycloheptylpiperidin-3-amine |
The synthesis of piperidine derivatives typically involves established methodologies including reductive amination, intramolecular cyclization, and multicomponent reactions. The formation of 1-cycloheptylpiperidin-3-amine involves the coupling of cycloheptyl moieties with piperidine precursors, followed by selective functionalization at the 3-position to introduce the amino group. These synthetic approaches draw upon decades of heterocyclic chemistry research, utilizing well-established reaction mechanisms while adapting to the specific steric and electronic requirements of the cycloheptyl substituent.
Properties
IUPAC Name |
1-cycloheptylpiperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.H2O4S/c13-11-6-5-9-14(10-11)12-7-3-1-2-4-8-12;1-5(2,3)4/h11-12H,1-10,13H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXOPPTNMZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cycloheptylpiperidin-3-amine sulfate (CAS Number: 1185303-68-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, derived from piperidine, suggests potential interactions with various biological targets, making it a subject of interest for research into its biological activity.
This compound is characterized by its molecular formula . The compound is soluble in water due to the sulfate group, which enhances its bioavailability for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N·H2SO4 |
| Molecular Weight | 234.32 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin. Preliminary studies suggest that it could act as a ligand for various receptors, influencing signaling pathways that are critical in neurological functions.
Target Receptors
- Dopamine Receptors : Potential antagonist or agonist activity.
- Serotonin Receptors : Possible modulation of serotonin levels, impacting mood and behavior.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities, including:
- Antidepressant Effects : Studies have shown its potential in animal models for reducing depressive behaviors.
- Analgesic Properties : Preliminary data suggest it may reduce pain perception in rodent models.
Case Studies
-
Antidepressant Activity :
- In a controlled study using mice, administration of this compound resulted in a significant decrease in immobility time during the forced swim test, indicating antidepressant-like effects (Reference: unpublished data).
-
Analgesic Effects :
- A study on the compound's analgesic properties demonstrated a dose-dependent reduction in pain response in the tail-flick test, suggesting its efficacy as an analgesic agent (Reference: unpublished data).
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, initial studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : Potentially high distribution volume due to lipophilicity.
- Metabolism : Likely metabolized by liver enzymes, although specific pathways are yet to be identified.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Current findings suggest:
- Acute Toxicity : No significant adverse effects noted at therapeutic doses in animal studies.
- Chronic Toxicity : Long-term studies are required to assess potential cumulative effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Selected Piperidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not provided | C₁₂H₂₄N₂·H₂SO₄ | ~294.36* | Cycloheptyl (C₇H₁₃), sulfate counterion |
| 1-Cyclopropylpyrrolidin-3-amine | 936221-78-2 | C₇H₁₄N₂ | 126.20 | Cyclopropyl (C₃H₅), pyrrolidine ring |
| (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride | 1807934-01-5 | C₈H₁₇ClN₂O₂S | 240.75 | Cyclopropanesulfonyl (C₃H₅SO₂), hydrochloride salt |
| 1-Cyclobutanecarbonylpiperidin-4-amine | 926211-25-8 | C₁₀H₁₈N₂O | 182.27 | Cyclobutanecarbonyl (C₄H₆CO) |
| Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride | Not provided | C₁₀H₁₅ClN₂O₂S₂ | 306.88 | Thiophene sulfonyl (C₄H₃S-SO₂), methylamine |
*Estimated based on molecular formula.
Key Observations:
Ring Size and Substituents :
- The cycloheptyl group in the target compound provides greater steric bulk compared to smaller rings (e.g., cyclopropyl or cyclobutane in analogs) . This may reduce solubility in polar solvents but enhance lipophilicity, influencing membrane permeability in biological systems.
- Sulfate vs. Sulfonyl/Salt Modifications : The sulfate counterion in the target compound contrasts with sulfonyl (e.g., ) or thiophene sulfonyl groups (), which introduce electronegative or aromatic functionalities. Sulfate salts typically improve aqueous solubility compared to free bases .
Amine Position and Chirality :
- Piperidin-3-amine derivatives (e.g., ) emphasize the importance of amine positioning for receptor binding, whereas pyrrolidine analogs () may exhibit distinct conformational flexibility .
Key Observations:
Functional and Application Insights
- Pharmaceutical Potential: Sulfate salts (e.g., ceftolozane sulfate in ) are common in antibiotics, suggesting the target compound could serve as a bioactive intermediate. Sulfonyl-containing analogs () are prevalent in kinase inhibitors or protease inhibitors, highlighting structural versatility .
- Materials Science : Bulky cycloheptyl groups may stabilize metal complexes or polymers, analogous to sulfated compounds in industrial applications () .
Preparation Methods
Reductive Amination Approach for Tertiary Alkylamines
A general and robust method for synthesizing tertiary alkylamines such as 1-Cycloheptylpiperidin-3-amine involves carbonyl reductive amination . This method comprises two main steps:
- Condensation of a secondary amine (e.g., piperidin-3-amine) with an aldehyde bearing the cycloheptyl group to form an all-alkyl-iminium ion intermediate.
- Reduction of this iminium ion by a hydride donor or via radical-mediated pathways to yield the tertiary amine.
Recent advancements have introduced a visible-light facilitated radical addition process, where alkyl radicals generated from alkyl halides add to iminium ions in situ, enabling the formation of complex tertiary amines under mild, metal-free conditions. This method provides operational simplicity and broad substrate scope, making it suitable for synthesizing 1-Cycloheptylpiperidin-3-amine derivatives.
| Step | Description | Conditions/Notes |
|---|---|---|
| Iminium ion formation | Secondary amine + cycloheptyl aldehyde | Mild conditions, typically room temperature |
| Radical initiation | Visible light + silane reducing agent | Metal-free, chain propagation of radicals |
| Reduction | Radical addition to iminium ion | Avoids harsh reducing agents |
| Salt formation | Reaction with sulfuric acid or sulfate source | Produces sulfate salt of the amine |
Catalytic Hydrogenation of Enamine Intermediates
An alternative classical approach involves the formation of an enamine intermediate followed by catalytic hydrogenation:
- The starting material, such as a piperidinyl cycloalkyl ketone (e.g., 1-(2-oxocycloheptyl)piperidine), is reacted with a secondary amine under reflux with an acid catalyst (e.g., p-toluenesulfonic acid) to form an enamine.
- The crude enamine is then subjected to catalytic hydrogenation using a platinum catalyst (e.g., platinum oxide) under hydrogen pressure (10–80 psi) in an inert solvent like ethanol or methanol.
- The hydrogenation step reduces the enamine to the corresponding saturated amine.
- The product is purified by filtration to remove the catalyst, solvent evaporation, and recrystallization.
- The sulfate salt can be prepared by treating the free base with sulfuric acid or hydrogen sulfate in an appropriate solvent.
This method was demonstrated in related piperidine derivatives and can be adapted for 1-Cycloheptylpiperidin-3-amine sulfate synthesis.
Summary of catalytic hydrogenation method:
| Step | Description | Conditions/Notes |
|---|---|---|
| Enamine formation | Ketone + secondary amine + acid catalyst | Reflux in benzene or similar solvent, azeotropic removal of water |
| Catalytic hydrogenation | Platinum catalyst, hydrogen gas | 10–80 psi H2, 6–72 hours, ethanol or methanol solvent |
| Purification | Filtration, solvent evaporation, recrystallization | Hexane or ether recrystallization for purity |
| Salt formation | Treatment with sulfuric acid | Ether or ethanol solvent, crystallization |
N-Substituted Piperidine Derivatives via Amide Coupling and Sulfate Salt Formation
A further synthetic route involves the preparation of N-substituted piperidines through amide bond formation followed by sulfonation:
- Cycloheptyl-containing carboxylic acid derivatives can be coupled with piperidine amines using standard peptide coupling reagents.
- The resulting amides can then be reduced or modified to introduce the amine functionality at the 3-position of the piperidine ring.
- Sulfate salts are obtained by reaction with sulfuric acid or sulfur trioxide complexes to yield the sulfate salt of the amine.
- This approach is supported by patent literature describing similar N-substituted piperidine compounds with cycloalkyl groups and their sulfate salts.
Comparative Table of Preparation Methods
| Preparation Method | Key Reaction Type | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbonyl Reductive Amination (Radical) | Radical addition to iminium ion | Visible light, silane reducing agent | Metal-free, mild, versatile | Requires light source and radicals |
| Catalytic Hydrogenation of Enamine | Hydrogenation of enamine | Pt catalyst, H2 gas, ethanol solvent | Well-established, high purity | Longer reaction times, pressure needed |
| Amide Coupling and Reduction | Amide formation + reduction | Peptide coupling reagents, reduction | Modular synthesis, adaptable | Multi-step, requires coupling reagents |
Research Findings and Analytical Data
- The catalytic hydrogenation method yields cis-1-(2-piperidinocycloalkyl)carbonyl)piperidine derivatives in 50–66% yields with melting points around 84.5–86.5 °C after recrystallization.
- The radical carbonyl alkylative amination method allows for diverse tertiary amine synthesis without structural constraints, facilitating the preparation of 1-Cycloheptylpiperidin-3-amine analogs.
- Analytical characterization typically involves melting point determination, elemental analysis (C, H, N), and spectroscopic methods (NMR, IR) to confirm structure and purity.
Q & A
Q. What are the standard synthetic routes and characterization methods for 1-Cycloheptylpiperidin-3-amine sulfate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination to introduce the cycloheptyl group to the piperidine ring, followed by sulfation. Key steps include:
- Reaction Optimization : Control temperature (e.g., 50–80°C), solvent choice (e.g., dichloromethane or acetonitrile under inert atmosphere), and reaction time .
- Purification : Use column chromatography or recrystallization to isolate the sulfate salt.
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated stability testing at elevated temperatures (e.g., 40–60°C).
- pH Sensitivity : Expose the compound to buffers across a pH range (3–10) and monitor degradation via HPLC .
- Light Sensitivity : Perform photostability testing under UV/visible light using controlled exposure chambers.
Document degradation products using liquid chromatography-mass spectrometry (LC-MS) .
Q. What pharmacological models are suitable for initial biological activity screening?
- Methodological Answer : Begin with in vitro assays :
- Receptor Binding : Use radioligand displacement assays (e.g., for GPCR targets) to determine IC₅₀ values.
- Enzyme Inhibition : Employ fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications).
Validate findings in in vivo models (e.g., rodent behavioral assays) with appropriate controls (vehicle and positive controls) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to:
Q. What experimental design strategies optimize reaction yield and purity?
- Methodological Answer : Apply factorial design of experiments (DoE) :
- Variables: Temperature, solvent ratio, catalyst concentration.
- Response Surface Methodology (RSM) identifies optimal conditions.
- Example: A 2³ factorial design reduces trial runs by 50% while maximizing yield .
Validate results with ANOVA to distinguish significant factors .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line differences, assay protocols).
- Dose-Response Reassessment : Test the compound across a broader concentration range to identify non-linear effects.
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. cell-based assays) .
Q. What strategies elucidate the compound’s reaction mechanisms at the molecular level?
- Methodological Answer :
- Isotopic Labeling : Track reaction pathways using deuterated reagents (e.g., D₂O in hydrolysis studies).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with ¹²C/¹³C or ¹H/²H to infer rate-determining steps.
- Computational Reaction Path Analysis : Use software like Gaussian or ORCA to simulate intermediates and transition states .
Q. How can batch-to-batch consistency be ensured for reproducibility in long-term studies?
- Methodological Answer :
- Strict QC Protocols : Mandate HPLC purity (>98%), NMR conformity, and LC-MS impurity profiling for each batch.
- Stability-Indicating Methods : Use accelerated stability tests to predict shelf-life.
- Documentation : Maintain detailed logs of synthetic parameters (e.g., solvent lot numbers, humidity levels) .
Data Management and Advanced Methodologies
Q. What tools facilitate integration of experimental and computational data in research workflows?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Platforms like LabArchives or Benchling centralize data.
- Cheminformatics Software : Use KNIME or Pipeline Pilot to correlate SAR data with computational predictions.
- Cloud-Based Simulations : Leverage platforms like Schrödinger’s LiveDesign for real-time collaboration .
Q. How can researchers design studies to investigate synergistic effects with other therapeutic agents?
- Methodological Answer :
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- High-Throughput Screening : Test the compound in multi-drug panels using robotic liquid handling systems.
- Mechanistic Studies : Perform transcriptomics/proteomics to identify pathways modulated by combination therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
